Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1285132-66-2
VCID: VC2855147
InChI: InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3
SMILES: CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N
Molecular Formula: C12H11Cl2N3O2
Molecular Weight: 300.14 g/mol

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate

CAS No.: 1285132-66-2

Cat. No.: VC2855147

Molecular Formula: C12H11Cl2N3O2

Molecular Weight: 300.14 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate - 1285132-66-2

Specification

CAS No. 1285132-66-2
Molecular Formula C12H11Cl2N3O2
Molecular Weight 300.14 g/mol
IUPAC Name ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate
Standard InChI InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)7-6-16-17(11(7)15)9-5-3-4-8(13)10(9)14/h3-6H,2,15H2,1H3
Standard InChI Key WATGHUKQHWSSHX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N
Canonical SMILES CCOC(=O)C1=C(N(N=C1)C2=C(C(=CC=C2)Cl)Cl)N

Introduction

Structure and Chemical Properties

Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate is characterized by a five-membered pyrazole ring with multiple functional groups. Its molecular formula is C₁₂H₁₁Cl₂N₃O₂, with a molecular weight of approximately 300.14 g/mol. The structure consists of a pyrazole core bearing a 2,3-dichlorophenyl group at N1, an amino group at C5, and an ethyl carboxylate at C4 .

The physicochemical properties of this compound can be reasonably predicted based on structurally similar compounds. The 2,3-dichlorophenyl group imparts lipophilicity to the molecule, enhancing its ability to penetrate biological membranes. The amino group at C5 serves as a hydrogen bond donor, while the ethyl ester group provides an opportunity for further chemical modifications and acts as a hydrogen bond acceptor.

Table 1: Comparison of Physicochemical Properties of Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Predicted Boiling Point (°C)Predicted Density (g/cm³)
Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylateC₁₂H₁₁Cl₂N₃O₂300.14~450~1.48
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₁Cl₂N₃O₂300.14450.2±45.01.48±0.1
Ethyl 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carboxylateC₁₂H₁₂ClN₃O₂265.69Not availableNot available
Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylateC₁₃H₁₅N₃O₂245.28Not availableNot available

Note: Values for ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate are extrapolated from similar compounds .

Synthesis Methods

The synthesis of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can be achieved through several methods, drawing on synthetic approaches established for related pyrazole derivatives. These methods allow for the construction of the pyrazole ring system with the desired substituents in specific positions.

From Hydrazonyl Bromides

One potential synthetic route involves the reaction of hydrazonyl bromides with ethyl cyanoacetate. This approach, similar to that described for related compounds, proceeds through the following steps:

  • Preparation of 2,3-dichlorophenylhydrazine

  • Formation of the corresponding hydrazonyl bromide

  • Reaction with ethyl cyanoacetate in the presence of a base (typically sodium ethoxide)

  • Isolation and purification of the final product

From Ethyl Acetoacetate and Hydrazine Derivatives

Another viable method involves the reaction of ethyl acetoacetate with 2,3-dichlorophenylhydrazine. This approach typically includes:

  • Condensation of ethyl acetoacetate with 2,3-dichlorophenylhydrazine to form the corresponding hydrazone

  • Cyclization of the hydrazone to form the pyrazole ring

  • Further functionalization to introduce the amino group at C5

  • Purification of the final product

From β-Ketonitriles

A third approach could involve the reaction of β-ketonitriles with 2,3-dichlorophenylhydrazine in the presence of an acid catalyst. This method typically yields aminopyrazoles, which can be further functionalized to obtain the desired product .

Table 2: Comparison of Synthetic Methods for Pyrazole Derivatives

MethodStarting MaterialsReaction ConditionsYield (%)Reference
Method 1Hydrazonyl bromides and ethyl cyanoacetateSodium ethoxide, room temperature80-92
Method 2Ethyl 5-amino-1H-pyrazole-4-carboxylate and substituted aryl compoundsCs₂CO₃, DMF, 110°C, 16h92
Method 3β-Ketonitriles and aryl/heteroaryl hydrazinesEthanol, catalytic HNO₃Not specified
Method 41H-pyrazole-4-carboxylic acid and thionyl chlorideEthanol, 0-20°C, 3h80

Note: These methods are for similar pyrazole derivatives and may require adaptation for the synthesis of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate.

CompoundAntimicrobial ActivityAnticancer ActivityAnti-inflammatory ActivityReference
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylateActive against S. aureus and S. epidermidis (MIC: 0.22-0.25 µg/mL)Not specifiedNot specified
Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylateNot specifiedPotential activity against cancer cell linesNot specified
Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylatePotential antimicrobial activityNot specifiedNot specified
Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylateExpected to have potential antimicrobial activityExpected to have potential anticancer activityExpected to have potential anti-inflammatory activityExtrapolated

Note: The biological activities for ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate are extrapolated from similar compounds and require experimental verification.

Agricultural Applications

Some pyrazole derivatives have found applications in agriculture as herbicides, fungicides, or insecticides. The structural features of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate, particularly the dichlorophenyl group, may impart activity against agricultural pests or pathogens, making it a candidate for agricultural chemical development .

Synthetic Intermediate

Beyond its direct biological applications, ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate can serve as a valuable synthetic intermediate for the preparation of more complex heterocyclic compounds. The amino group at C5 and the ester functionality provide opportunities for further transformations, leading to diverse derivatives with potentially enhanced biological activities .

Comparison with Related Compounds

To better understand the unique properties and potential applications of ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate, it is valuable to compare it with structurally related compounds, focusing on key structural differences and their implications.

Position of Chlorine Substituents

The position of chlorine substituents on the phenyl ring significantly influences the biological activity and physicochemical properties of pyrazole derivatives:

  • Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate: Chlorine atoms at positions 2 and 3 of the phenyl ring

  • Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Chlorine atoms at positions 2 and 4

  • Ethyl 5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylate: Chlorine atoms at positions 3 and 4

Position of the Carboxylate Group

The position of the carboxylate group on the pyrazole ring can also influence the compound's properties:

  • Ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate: Carboxylate at position 4

  • Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylate: Carboxylate at position 3

The position of the carboxylate group affects the electronic distribution within the pyrazole ring, potentially influencing the compound's reactivity, binding properties, and biological activities .

Presence of Additional Functional Groups

Some related pyrazole derivatives contain additional functional groups that modify their properties:

  • Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate: Contains a cyano group

  • Ethyl 5-amino-1-(3-nitrophenyl)pyrazole-4-carboxylate: Contains a nitro group instead of chlorine atoms

These additional functional groups can significantly alter the electronic properties, hydrogen-bonding capacity, and biological activity of the compounds .

Table 4: Structure-Activity Relationship Analysis of Pyrazole Derivatives

Structural FeatureEffect on Physicochemical PropertiesEffect on Biological ActivityReference
2,3-Dichloro substitutionIncreased lipophilicity, potential steric effectsEnhanced membrane penetration, possible interaction with hydrophobic binding pocketsExtrapolated
2,4-Dichloro substitutionSimilar lipophilicity, different spatial arrangementDifferent binding mode to biological targets
Carboxylate at position 4Altered electronic distribution, potential H-bondingDifferent interaction with biological targets compared to position 3Extrapolated
Amino group at position 5H-bond donor capability, increased polarityPotential interaction with H-bond acceptors in biological targets

Note: The effects for ethyl 5-amino-1-(2,3-dichlorophenyl)pyrazole-4-carboxylate are extrapolated from similar compounds and require experimental verification.

ParameterPredicted ValueBasis for Prediction
Crystal SystemTriclinicSimilar compounds
Space GroupP1̅ (no. 2)Similar compounds
Unit Cell Parametersa ≈ 10.4 Å, b ≈ 11.3 Å, c ≈ 13.3 ÅExtrapolated from similar compounds
Unit Cell Anglesα ≈ 97.7°, β ≈ 102.3°, γ ≈ 110.2°Extrapolated from similar compounds
Intermolecular Hydrogen BondsN-H···O and N-H···NExpected based on molecular structure

Note: These parameters are predictions based on similar compounds and would require experimental verification through X-ray crystallography .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator